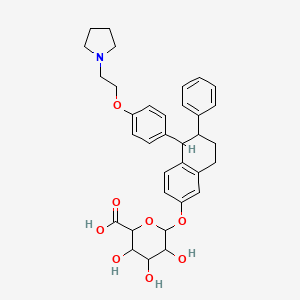

Lasofoxifene b-D-glucuronide

説明

Overview of Lasofoxifene (B133805) and its Metabolic Landscape in Preclinical Research

Lasofoxifene is a nonsteroidal SERM characterized by its high affinity for estrogen receptors. researchgate.net Preclinical studies in various animal models, including rats and monkeys, have been instrumental in elucidating its metabolic pathways. psu.edunih.gov These investigations have revealed that lasofoxifene undergoes extensive metabolism, with a significant portion of the parent compound being converted into various metabolites. psu.edunih.gov

The primary metabolic routes for lasofoxifene include both Phase I and Phase II reactions. nih.govmsdmanuals.com Phase I metabolism of lasofoxifene is primarily oxidative, catalyzed by cytochrome P450 enzymes, particularly CYP3A and CYP2D6. nih.gov This phase introduces or exposes functional groups on the lasofoxifene molecule, preparing it for subsequent reactions. Key oxidative pathways identified include hydroxylation at the tetraline and phenyl rings, as well as oxidation of the pyrrolidine (B122466) moiety. psu.edunih.govnih.gov

Following Phase I, or in some cases directly, lasofoxifene and its oxidative metabolites undergo Phase II conjugation reactions. nih.govmsdmanuals.com These reactions involve the addition of endogenous molecules to the drug, which generally increases water solubility and facilitates excretion. For lasofoxifene, the main conjugation pathways are direct glucuronidation and sulfation. psu.edunih.govnih.gov Preclinical studies in rats and monkeys have shown that lasofoxifene and its glucuronide conjugate are major circulating drug-related components. psu.edunih.gov

Table 1: Key Metabolic Pathways of Lasofoxifene in Preclinical Research

| Metabolic Phase | Reaction Type | Key Enzymes/Processes | Resulting Metabolites |

|---|---|---|---|

| Phase I | Oxidation | CYP3A, CYP2D6 | Hydroxylated metabolites, Catechol regioisomers |

| Phase II | Conjugation | UGTs, Sulfotransferases | Lasofoxifene β-D-glucuronide, Sulfate conjugates |

Data derived from preclinical studies in animal models. psu.edunih.govnih.gov

Significance of Glucuronide Conjugates in Xenobiotic Biotransformation and Metabolite Research

Glucuronidation is a major Phase II metabolic pathway for a vast array of xenobiotics, including many therapeutic drugs. msdmanuals.comuef.fi This process, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. uef.fi The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent compound, thereby facilitating its elimination from the body, primarily through urine and bile. msdmanuals.comfrontiersin.org

In the context of metabolite research, the identification and quantification of glucuronide conjugates are essential for a complete understanding of a drug's metabolic profile. The presence of a major glucuronide metabolite, such as Lasofoxifene β-D-glucuronide, highlights the importance of this pathway in the clearance of the drug. psu.edunih.gov

Research Rationale for In-depth Investigation of Lasofoxifene β-D-glucuronide

The rationale for a detailed investigation into Lasofoxifene β-D-glucuronide is multifactorial and central to a comprehensive understanding of lasofoxifene's pharmacology. Given that direct glucuronidation is a primary clearance mechanism for lasofoxifene, its β-D-glucuronide conjugate represents a major metabolic end-product. nih.gov

Furthermore, understanding the formation of Lasofoxifene β-D-glucuronide is crucial for predicting potential drug-drug interactions. The specific UGT isoforms responsible for its formation have been identified as those expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). nih.gov This detailed knowledge allows for the prediction of interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes.

特性

分子式 |

C34H39NO8 |

|---|---|

分子量 |

589.7 g/mol |

IUPAC名 |

3,4,5-trihydroxy-6-[[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40) |

InChIキー |

WBWCSRRUQKSEDJ-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |

製品の起源 |

United States |

Biotransformation Pathways and Enzymology of Lasofoxifene Glucuronidation

Molecular Mechanisms of UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation

The enzymatic conjugation of lasofoxifene (B133805) is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes are integral to the metabolism and detoxification of a wide array of compounds, including many pharmaceuticals.

UGT enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov The catalytic process they mediate involves the transfer of glucuronic acid from the high-energy donor substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor functional group on the substrate, such as a hydroxyl group on lasofoxifene. nih.gov This reaction, known as glucuronidation, results in the formation of a more polar glucuronide conjugate that can be more easily eliminated from the body. nih.gov The specificity of different UGT isoforms for various substrates is determined by the unique structure and amino acid composition of their active sites.

To understand the metabolism of lasofoxifene, it is crucial to identify the specific UGT isoforms responsible for its glucuronidation. This has been achieved through various in vitro methodologies.

Studies utilizing panels of human recombinant UGT enzymes expressed in cellular systems have been instrumental in pinpointing the key enzymes involved in lasofoxifene metabolism. bioivt.com By incubating lasofoxifene with individual, expressed UGT isoforms, researchers can directly measure the formation of glucuronide metabolites. While specific studies on lasofoxifene were not detailed in the provided search results, analogous research on similar compounds like raloxifene (B1678788) and tamoxifen (B1202) has shown that hepatic UGTs such as UGT1A1 and UGT1A9, and extrahepatic UGTs like UGT1A8 and UGT1A10, are primarily responsible for glucuronidation. nih.govnih.gov For example, in the metabolism of raloxifene, UGT1A1 and UGT1A8 were found to catalyze the formation of both its major glucuronides. nih.gov

Experiments using human liver microsomes (HLM) and hepatocytes provide a more physiologically relevant system for studying drug metabolism, as they contain a full complement of drug-metabolizing enzymes. researchgate.netnih.gov In these studies, lasofoxifene is incubated with HLM or hepatocytes, and the rate of glucuronide formation is measured. pharmaron.com The role of specific UGT isoforms can be further elucidated through correlation analyses or by using microsomes from individuals with known genetic polymorphisms in UGT genes, such as the UGT1A1*28 variant, which is known to affect the glucuronidation of various substrates. nih.govresearchgate.net For the related compound raloxifene, studies with HLM confirmed the significant role of UGT1A1 in its hepatic glucuronidation. nih.govnih.gov

Identification and Characterization of Specific UGT Isoforms Mediating Lasofoxifene Conjugation

Kinetics and Regulation of Lasofoxifene Glucuronidation

The kinetics of enzyme-catalyzed reactions are critical for understanding the rate at which a drug is metabolized.

Enzyme kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined to characterize the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction. ebm-journal.org These parameters are typically determined by incubating varying concentrations of the substrate with the enzyme source (e.g., recombinant UGTs or HLM) and measuring the rate of product formation. nih.gov

For the related selective estrogen receptor modulator, raloxifene, kinetic parameters have been determined for its glucuronidation by specific UGT isoforms and in liver microsomes. For example, expressed UGT1A8 was shown to catalyze raloxifene 6-β-glucuronidation with an apparent Km of 7.9 µM and a Vmax of 0.61 nmol/min/mg of protein. nih.gov In another study, the Km values for the formation of raloxifene's two main glucuronides in human liver microsomes ranged from 130 to 181 µM. researchgate.net While direct kinetic data for lasofoxifene was not available in the search results, these findings for a structurally and functionally similar compound provide insight into the likely kinetic profile of lasofoxifene glucuronidation.

Interactive Data Table: Kinetic Parameters for Raloxifene Glucuronidation by Recombinant UGT1A8

| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |

| Raloxifene-6-β-glucuronide | 7.9 | 0.61 |

| Raloxifene-4'-β-glucuronide | 59 | 2.0 |

Data from Kemp et al. (2002) for expressed UGT1A8. nih.gov

Investigation of Inhibitors and Inducers of UGT Activity Relevant to Lasofoxifene Glucuronidation

Currently, there is a lack of specific research findings on the inhibitors and inducers of UGT activity directly related to the glucuronidation of lasofoxifene. However, studies on related SERMs, such as raloxifene, which shares some of the same UGT metabolic pathways (UGT1A1, UGT1A8, and UGT1A10), have identified potential inhibitors. For instance, constituents of milk thistle have been shown to potently inhibit the intestinal glucuronidation of raloxifene. This suggests that further investigation is warranted to determine if similar substances could affect the metabolism of lasofoxifene.

Comparative Biotransformation Studies of Lasofoxifene with Related Selective Estrogen Receptor Modulators (SERMs) in Preclinical Systems

Comparative studies of lasofoxifene with other SERMs, such as tamoxifen and raloxifene, reveal significant differences in their biotransformation, particularly concerning glucuronidation and its impact on oral bioavailability.

Lasofoxifene exhibits a markedly improved oral bioavailability compared to other SERMs like raloxifene and tamoxifen. nih.govnih.gov This is attributed to its increased resistance to intestinal wall glucuronidation. nih.govnih.gov While raloxifene's bioavailability is only about 2%, tamoxifen and toremifene (B109984) are almost completely bioavailable. nih.gov The structural features of lasofoxifene, specifically its non-planar topology with steric bulk near the fused bicyclic aromatic system, are thought to contribute to its reduced intestinal glucuronidation. wikipedia.org

In terms of metabolic pathways, tamoxifen and toremifene are primarily metabolized by the cytochrome P450 enzyme system, whereas raloxifene's main metabolic route is glucuronide conjugation. nih.gov Lasofoxifene undergoes both Phase I oxidation via CYP3A4/CYP3A5 and CYP2D6, and Phase II conjugation reactions, including glucuronidation and sulfation.

The table below summarizes the key metabolic differences between these SERMs.

| Feature | Lasofoxifene | Raloxifene | Tamoxifen |

| Primary Metabolic Pathway | Phase I (CYP450) and Phase II (Glucuronidation, Sulfation) | Glucuronide Conjugation | Cytochrome P450 System |

| Oral Bioavailability | Markedly improved | ~2% | ~100% |

| Resistance to Intestinal Glucuronidation | Increased | Low | Not a primary pathway |

Formation of Reactive Metabolites and Subsequent Conjugation (e.g., Glutathione (B108866) Adducts) in In Vitro Systems

In vitro studies have demonstrated that lasofoxifene can be bioactivated to form reactive metabolites, a pathway that is also observed with endogenous estrogens. washington.edunih.gov This process involves the formation of two catechol regioisomers of lasofoxifene as primary oxidative metabolites, which can be further oxidized to electrophilic o-quinones. washington.edunih.gov

These reactive o-quinones are capable of covalently modifying DNA, which has been demonstrated by the formation of depurinating adducts with DNA in vitro. washington.edunih.gov Specifically, the 7-hydroxylasofoxifene (7-OHLAS) catechol regioisomer can be oxidized to an o-quinone that forms such adducts. washington.edunih.gov

In the presence of glutathione (GSH) as a trapping agent, the incubation of lasofoxifene with human or rat liver microsomes resulted in the formation of two mono-GSH and two di-GSH catechol conjugates. washington.edunih.gov These glutathione adducts were also detected in incubations with P450 3A4, P450 2D6, and P450 1B1 supersomes. washington.edunih.gov Notably, these GSH conjugates were identified as major metabolites, even in comparison to competing detoxification pathways like glucuronidation and methylation. washington.edunih.gov

The formation of these reactive intermediates and their subsequent conjugation with glutathione highlight a bioactivation pathway for lasofoxifene that runs parallel to its detoxification through glucuronidation.

The table below details the identified reactive metabolites and their conjugates.

| Parent Compound | Reactive Intermediate | Conjugate |

| Lasofoxifene | Catechol Regioisomers | Mono-GSH Adducts |

| Lasofoxifene | o-Quinones | Di-GSH Adducts |

| 7-hydroxylasofoxifene | o-Quinone | Depurinating DNA Adducts |

Advanced Bioanalytical Methodologies for the Quantification and Characterization of Lasofoxifene B D Glucuronide in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

LC-MS/MS has become the cornerstone for the bioanalysis of drug metabolites due to its high sensitivity, selectivity, and speed. This technique is particularly well-suited for the direct measurement of glucuronide conjugates, which are often present at low concentrations in biological fluids.

The development of a robust and sensitive LC-MS/MS method for Lasofoxifene (B133805) β-D-glucuronide requires careful optimization of both chromatographic and mass spectrometric parameters. While specific methods for Lasofoxifene β-D-glucuronide are not extensively detailed in the public domain, methodologies developed for structurally similar SERMs, such as Raloxifene (B1678788), provide a strong framework.

Glucuronidation can occur at different positions on the parent molecule, leading to the formation of isomers. The separation of these isomers is critical for accurate quantification and understanding of the metabolic profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the techniques of choice for this purpose.

For the separation of glucuronide isomers of SERMs, reversed-phase chromatography is commonly employed. The choice of the stationary phase is crucial for achieving the desired resolution. Columns with pentafluorophenyl (PFP) stationary phases have demonstrated excellent selectivity for the separation of Raloxifene and its glucuronide isomers and would be a suitable starting point for method development for Lasofoxifene β-D-glucuronide. eurl-pesticides.eu

Optimization of the mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol (B129727) containing a small percentage of an acid (e.g., formic acid), and the gradient elution program are essential for achieving good peak shapes and separation. thermofisher.com

Table 1: Illustrative Chromatographic Conditions for Separation of SERM Glucuronides

| Parameter | Condition |

|---|---|

| Column | PFP, C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for isomer separation |

| Column Temperature | 30 - 40 °C |

Tandem mass spectrometry (MS/MS) provides the selectivity needed to quantify analytes in complex matrices. For quantitative analysis, the most common mode of operation is Multiple Reaction Monitoring (MRM). forensicrti.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity.

For Lasofoxifene β-D-glucuronide (molecular formula C₃₄H₃₉NO₈), the expected protonated molecular ion [M+H]⁺ would be at a mass-to-charge ratio (m/z) of 590.7. washington.edu A characteristic fragmentation of glucuronides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (Lasofoxifene), which has an [M+H]⁺ of m/z 414.4. washington.edu

Table 2: Predicted MRM Transitions for Lasofoxifene β-D-glucuronide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential Use |

|---|---|---|---|

| Lasofoxifene β-D-glucuronide | 590.7 | 414.4 | Quantitation |

Optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of the selected transitions.

For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. This technique involves the use of a stable isotope-labeled internal standard of the analyte of interest. The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The stable isotope-labeled Lasofoxifene β-D-glucuronide would be added to the sample at a known concentration at the earliest stage of the sample preparation process. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. Any loss of analyte during sample preparation is corrected for by the corresponding loss of the internal standard. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification, leading to highly accurate and precise results.

Method Development and Optimization for High-Sensitivity Quantification

Sample Preparation Strategies for Biological Research Samples

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the biological matrix (e.g., plasma, urine, tissue homogenate), the physicochemical properties of the analyte, and the required sensitivity of the assay.

Protein Precipitation (PPT) is a simple and rapid method for removing proteins from plasma or serum samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate. healthinformaticsjournal.comnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While PPT is a straightforward technique, it may not provide sufficient cleanup for highly complex matrices, and the resulting extract can be prone to matrix effects.

Solid-Phase Extraction (SPE) is a more selective and powerful sample preparation technique that can provide cleaner extracts and higher analyte concentration. thermofisher.com For the extraction of Lasofoxifene β-D-glucuronide, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) would be appropriate. The general steps for SPE include:

Conditioning the sorbent with an organic solvent followed by an aqueous solution.

Loading the sample onto the sorbent.

Washing the sorbent to remove interfering substances.

Eluting the analyte of interest with an appropriate organic solvent.

The choice between PPT and SPE depends on the specific requirements of the assay, with SPE generally providing superior performance in terms of extract cleanliness and reduction of matrix effects.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation | Simple, fast, low cost | Less clean extract, potential for significant matrix effects |

| Solid-Phase Extraction | High selectivity, clean extracts, analyte concentration | More complex, time-consuming, higher cost |

Considerations for Analyte Stability in Complex Biological Matrices

The stability of an analyte in a biological matrix is a critical aspect of any bioanalytical method, ensuring that the measured concentration accurately reflects the concentration at the time of sample collection. For glucuronide metabolites like Lasofoxifene β-D-glucuronide, this is particularly important due to their potential for enzymatic or chemical degradation back to the parent compound, lasofoxifene.

Key stability parameters that must be evaluated include:

Freeze-Thaw Stability: This assesses the stability of the analyte after multiple cycles of freezing and thawing. It is crucial for understanding the impact of sample retrieval and handling on analyte integrity.

Short-Term (Bench-Top) Stability: This evaluation determines the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Long-term stability studies are conducted to define the appropriate storage conditions and duration for the samples. Samples are stored at a specified temperature (e.g., -20°C or -70°C) and analyzed at various time points.

Stock Solution Stability: The stability of the analyte in its stock and working solutions is assessed to ensure the accuracy of calibration standards and quality control samples.

Post-Preparative Stability: This assesses the stability of the analyte in the processed sample (e.g., after extraction and reconstitution) while it awaits injection into the analytical instrument, typically in an autosampler.

For glucuronide metabolites, the potential for back-conversion to the parent drug is a significant concern. This can be influenced by pH and the presence of enzymes like β-glucuronidase in the matrix. Therefore, stability assessments for Lasofoxifene β-D-glucuronide should also consider the potential for an increase in the concentration of the parent drug, lasofoxifene.

Illustrative Stability Data for a Structurally Similar Glucuronide Metabolite (Raloxifene-4'-glucuronide) in Human Plasma

The following table presents representative stability data for a glucuronide metabolite of a similar SERM, which would be analogous to the stability testing required for Lasofoxifene β-D-glucuronide.

| Stability Parameter | Storage Condition | Duration | Mean Concentration (ng/mL) | % Nominal | % Change |

| Freeze-Thaw Stability | |||||

| Low QC (5 ng/mL) | 3 cycles, -20°C to RT | 72 hours | 4.85 | 97.0 | -3.0 |

| High QC (250 ng/mL) | 3 cycles, -20°C to RT | 72 hours | 245.2 | 98.1 | -1.9 |

| Short-Term (Bench-Top) Stability | |||||

| Low QC (5 ng/mL) | Room Temperature | 6 hours | 4.92 | 98.4 | -1.6 |

| High QC (250 ng/mL) | Room Temperature | 6 hours | 247.5 | 99.0 | -1.0 |

| Long-Term Stability | |||||

| Low QC (5 ng/mL) | -70°C | 90 days | 4.78 | 95.6 | -4.4 |

| High QC (250 ng/mL) | -70°C | 90 days | 242.1 | 96.8 | -3.2 |

| Post-Preparative Stability | |||||

| Low QC (5 ng/mL) | Autosampler (4°C) | 24 hours | 5.05 | 101.0 | +1.0 |

| High QC (250 ng/mL) | Autosampler (4°C) | 24 hours | 251.3 | 100.5 | +0.5 |

This is a representative data table based on methodologies for similar compounds and does not represent actual data for Lasofoxifene b-D-glucuronide.

Method Validation in Accordance with Bioanalytical Research Guidelines

A full bioanalytical method validation is essential to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation process should adhere to guidelines from regulatory authorities. The key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High Quality Control (QC) samples).

Calibration Curve: The relationship between the instrument response and the concentration of the analyte should be established. The calibration curve should be prepared in the same biological matrix as the study samples.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The extraction efficiency of the analytical method should be determined. While it does not need to be 100%, it should be consistent and reproducible.

Matrix Effect: This assesses the effect of the biological matrix on the ionization of the analyte and internal standard, which can lead to ion suppression or enhancement in mass spectrometry-based assays.

Dilution Integrity: This ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and still provide accurate results.

Illustrative Method Validation Data for a Structurally Similar Glucuronide Metabolite (Raloxifene-4'-glucuronide)

The following tables provide examples of the data generated during the validation of a bioanalytical method for a similar glucuronide metabolite, which would be expected for a validated Lasofoxifene β-D-glucuronide assay.

Table 1: Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| Low | 3.0 | 2.91 | 97.0 | 6.2 |

| Medium | 150 | 153.5 | 102.3 | 4.8 |

| High | 250 | 246.8 | 98.7 | 5.5 |

This is a representative data table based on methodologies for similar compounds and does not represent actual data for Lasofoxifene b-D-glucuronide.

Table 2: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low | 3.0 | 85.2 | 98.1 |

| Medium | 150 | 87.5 | 101.5 |

| High | 250 | 86.1 | 99.3 |

This is a representative data table based on methodologies for similar compounds and does not represent actual data for Lasofoxifene b-D-glucuronide.

Preclinical Research Models and in Vitro Systems for Investigating Lasofoxifene B D Glucuronide Disposition and Interaction

In Vitro Cellular and Subcellular Models for Metabolism Studies

In vitro models provide a controlled environment to study specific metabolic reactions, identify involved enzymes, and assess species-specific differences without the complexity of a whole organism.

Liver microsomes and S9 fractions are subcellular preparations that contain a high concentration of drug-metabolizing enzymes. Microsomes are vesicles of the endoplasmic reticulum and are rich in UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. The S9 fraction contains both microsomal and cytosolic enzymes.

These systems are instrumental in characterizing the kinetics of glucuronide formation. For selective estrogen receptor modulators (SERMs) structurally related to lasofoxifene (B133805), such as raloxifene (B1678788), studies with liver and intestinal microsomes have been crucial. They allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the efficiency of the glucuronidation process. For instance, studies on raloxifene have demonstrated that intestinal microsomes can have significantly higher intrinsic clearance values for glucuronidation than liver microsomes, highlighting the gut's critical role in the first-pass metabolism of this class of compounds. bohrium.com While specific kinetic data for lasofoxifene in these systems is proprietary, the methodology is standard for evaluating the formation of Lasofoxifene β-D-glucuronide.

Table 1: Representative Kinetic Parameters for Raloxifene Glucuronidation in Human Microsomal Systems Data for the related SERM, raloxifene, illustrates typical findings from microsomal studies.

| Tissue Microsome | Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (μl/min/mg) |

| Intestinal | 6-β-glucuronide | 7.9 | 0.61 | 17 |

| Intestinal | 4'-β-glucuronide | 59 | 2.0 | 95 |

| Liver | 6-β-glucuronide | - | - | Lower than intestinal |

| Liver | 4'-β-glucuronide | - | - | Lower than intestinal |

Source: Adapted from published data on raloxifene glucuronidation. bohrium.com

Hepatic cell lines, such as HepG2, are also utilized. While they are easier to maintain than primary hepatocytes, their expression levels of drug-metabolizing enzymes can differ significantly from those in primary human liver cells. nih.gov For example, levels of certain UGT transcripts, like UGT1A1 and UGT1A6, can be substantially lower in HepG2 cells compared to primary hepatocytes, which must be considered when interpreting metabolic data. nih.gov

To identify the specific UGT isoforms responsible for the formation of Lasofoxifene β-D-glucuronide, systems using recombinant human UGT enzymes are employed. These systems involve cells (e.g., HEK293) that are genetically engineered to express a single UGT enzyme. nih.gov By incubating lasofoxifene with a panel of these individual enzymes, researchers can pinpoint which isoforms catalyze the glucuronidation reaction.

Studies have identified that lasofoxifene's glucuronidation is catalyzed by multiple UGTs expressed in both the liver and the intestine. drugbank.com This broad enzymatic activity underscores the compound's extensive metabolism. The primary UGTs involved include:

Hepatic UGTs: UGT1A1, UGT1A3, UGT1A6, and UGT1A9. drugbank.com

Intestinal (Extrahepatic) UGTs: UGT1A8 and UGT1A10. drugbank.com

This distribution of enzymes confirms that both the liver and the intestine are significant sites of lasofoxifene's first-pass metabolism, leading to the formation of Lasofoxifene β-D-glucuronide before the parent drug can reach systemic circulation. drugbank.comresearchgate.net

Ex Vivo Organ and Tissue Perfusion Systems in Metabolic Research

Ex vivo organ perfusion serves as an intermediate model between in vitro and in vivo studies. frontiersin.orgnih.gov In this technique, an organ, typically the liver, is isolated and maintained in a viable state outside the body. It is perfused with an oxygenated, nutrient-rich solution containing the drug of interest, such as lasofoxifene. nih.gov This method allows for the study of metabolism and biliary excretion in a complete organ system, preserving the physiological arrangement of cells and blood vessels, without the systemic influences of a live animal. frontiersin.org It is particularly useful for investigating the interplay between uptake, metabolism, and excretion processes. While a powerful tool for metabolic research, specific published studies detailing the use of ex vivo perfusion for Lasofoxifene β-D-glucuronide are not widely available.

In Vivo Animal Models for Metabolic Profiling and Excretion Pathway Elucidation

In vivo animal models are indispensable for a comprehensive understanding of a drug's ADME profile. Studies in species such as rats and monkeys provide crucial data on metabolic profiling and excretion pathways.

Following oral administration of radiolabeled lasofoxifene in rats and monkeys, the compound was found to be extensively metabolized. nih.gov In both species, the primary route of excretion for the administered radioactivity was through the feces. nih.gov Studies in bile duct-cannulated rats confirmed that this fecal excretion is a result of significant biliary secretion of metabolites, rather than poor absorption of the drug. nih.gov Lasofoxifene β-D-glucuronide, identified as metabolite M7, was a major circulating drug-related entity in the plasma of both rats and monkeys, indicating that direct glucuronidation is a primary metabolic pathway. nih.gov

A total of 22 metabolites were identified across both species, arising from pathways including hydroxylation, methylation, oxidation, and direct conjugation with glucuronic acid or sulfuric acid. nih.gov However, the presence and abundance of certain metabolites varied significantly between the species.

Table 2: Comparative Metabolic Profile of Lasofoxifene in Preclinical Species

| Metabolite ID | Metabolite Name/Class | Detected in Rat | Detected in Monkey | Notes |

| Lasofoxifene | Parent Drug | Yes | Yes | Major circulating moiety |

| M7 | Lasofoxifene β-D-glucuronide | Yes | Yes | Major circulating moiety |

| M8 | Glucuronide of methylated catechol | Yes | No | Rat-specific metabolite |

| M9 | Hydroxy-lasofoxifene | Yes | No | Rat-specific metabolite |

| M10 | Sulfate conjugate of catechol | No | Yes | Monkey-specific metabolite |

| M21 | Catechol | No | Yes | Monkey-specific metabolite |

Source: Adapted from disposition studies of lasofoxifene in rats and monkeys. nih.gov

These findings demonstrate that while the direct glucuronidation pathway is conserved, subsequent or alternative metabolic routes can differ substantially between preclinical species. Such qualitative and quantitative differences are crucial considerations when selecting animal models for safety and efficacy studies and for predicting human metabolism. nih.gov

Investigation of Biliary and Renal Excretion in Animal Models

The disposition of lasofoxifene and its metabolites, including Lasofoxifene β-D-glucuronide, has been investigated in preclinical animal models, primarily rats and monkeys, to characterize their excretion pathways. These studies are crucial for understanding the clearance mechanisms of the compound and for predicting its pharmacokinetic profile in humans.

While fecal excretion is the main pathway, renal elimination serves as a secondary route for the clearance of lasofoxifene metabolites. Less than 2% of the parent drug is excreted unchanged in the urine. nih.gov Lasofoxifene undergoes extensive metabolism, and its metabolites are the primary entities eliminated through both biliary and renal systems. Lasofoxifene β-D-glucuronide has been identified as a major circulating metabolite of lasofoxifene, indicating that a significant portion of the parent compound is conjugated with glucuronic acid before elimination.

The following table summarizes the primary and secondary routes of excretion for lasofoxifene and its metabolites in preclinical animal models.

| Excretion Route | Description | Supporting Evidence |

| Primary: Biliary/Fecal | The majority of lasofoxifene and its metabolites are eliminated from the body through the bile, which is then excreted in the feces. | High recovery of radiolabeled compound in feces of rats and monkeys. Studies in bile duct-cannulated rats confirm biliary secretion. |

| Secondary: Renal | A smaller proportion of lasofoxifene metabolites are excreted in the urine. | Less than 2% of the parent drug is found unchanged in urine. nih.gov |

Enterohepatic Recirculation Research in Preclinical Species

Enterohepatic recirculation is a physiological process where compounds, particularly those excreted in the bile as glucuronide conjugates, are hydrolyzed back to their parent form by intestinal microflora. The reabsorbed parent compound then re-enters the systemic circulation, which can prolong its half-life and duration of action. The potential for Lasofoxifene β-D-glucuronide to undergo enterohepatic recirculation has been a subject of consideration in preclinical research, drawing parallels from studies of other selective estrogen receptor modulators (SERMs).

Direct and conclusive evidence specifically demonstrating the enterohepatic recirculation of Lasofoxifene β-D-glucuronide in preclinical species is not extensively documented in publicly available literature. However, the disposition characteristics of lasofoxifene and the known behavior of similar compounds suggest that this pathway is plausible. The significant biliary excretion of lasofoxifene metabolites, including the glucuronide conjugate, is a prerequisite for enterohepatic recirculation. Once in the intestine, bacterial β-glucuronidases could potentially cleave the glucuronic acid moiety from Lasofoxifene β-D-glucuronide, releasing the parent lasofoxifene for reabsorption.

Interestingly, lasofoxifene has been noted for its increased resistance to intestinal glucuronidation compared to other SERMs. nih.gov This property contributes to its higher oral bioavailability. nih.gov While this resistance pertains to the initial metabolism in the gut wall, it may also influence the dynamics of enterohepatic recirculation. If a significant amount of Lasofoxifene β-D-glucuronide is excreted in the bile, its subsequent fate in the intestine would be a key determinant of the extent of enterohepatic recirculation.

The following table outlines the key steps and considerations for the potential enterohepatic recirculation of Lasofoxifene β-D-glucuronide.

| Step in Enterohepatic Recirculation | Description | Relevance to Lasofoxifene β-D-glucuronide |

| Biliary Excretion | The compound or its conjugate is secreted from the liver into the bile. | Lasofoxifene metabolites, including the glucuronide, are primarily excreted via the biliary route. |

| Intestinal Hydrolysis | In the intestine, bacterial enzymes (β-glucuronidases) cleave the glucuronide conjugate, releasing the parent drug. | This is a potential step for Lasofoxifene β-D-glucuronide, although direct evidence is limited. |

| Reabsorption | The liberated parent drug is reabsorbed from the intestine back into the portal circulation. | The lipophilic nature of the parent lasofoxifene would favor reabsorption. |

| Return to Systemic Circulation | The reabsorbed drug returns to the liver and can re-enter the systemic circulation. | This would potentially prolong the half-life and therapeutic effect of lasofoxifene. |

Mechanistic Studies on the Role of Transporters in Lasofoxifene B D Glucuronide Disposition in Research Models

Identification of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) Involved in Glucuronide Efflux and Uptake

The disposition of glucuronide conjugates is heavily reliant on the coordinated action of uptake and efflux transporters. frontiersin.orgsdu.dkresearchgate.net For SERM glucuronides, members of the Organic Anion Transporting Polypeptide (OATP) family, primarily expressed on the basolateral membrane of hepatocytes, are key for uptake from the blood into the liver. nih.govnih.gov Conversely, Multidrug Resistance-Associated Proteins (MRPs), located on the apical and basolateral membranes of hepatocytes and enterocytes, are crucial for the efflux of these conjugates into bile, the intestinal lumen, or back into the bloodstream. nih.govnih.gov

Studies on raloxifene (B1678788) glucuronides have identified several key transporters. OATP1B1, OATP1B3, and OATP2B1 have been shown to be involved in the uptake of raloxifene monoglucuronides. nih.gov Specifically, OATP1B1 and OATP1B3 are liver-enriched transporters that facilitate the hepatic uptake of a wide range of drugs and their metabolites. nih.gov For efflux, MRP2 and MRP3 have been identified as transporters of all raloxifene glucuronides. nih.gov MRP2 is typically found on the apical membrane of hepatocytes and enterocytes, mediating excretion into bile and the gut lumen, while MRP3 is located on the basolateral membrane, facilitating transport into the circulation. nih.gov

Given the structural similarities between lasofoxifene (B133805) and raloxifene, it is highly probable that Lasofoxifene β-D-glucuronide is also a substrate for these OATP and MRP transporters. The table below summarizes the transporters identified as being involved in the disposition of the closely related raloxifene glucuronides.

| Transporter Family | Specific Transporter | Function | Location | Substrate (Raloxifene Metabolite) |

| OATP | OATP1B1 | Uptake | Hepatocyte (Basolateral) | Raloxifene monoglucuronides |

| OATP1B3 | Uptake | Hepatocyte (Basolateral) | Raloxifene monoglucuronides | |

| OATP2B1 | Uptake | Hepatocyte (Basolateral), Enterocyte | Raloxifene monoglucuronides | |

| MRP | MRP2 | Efflux | Hepatocyte (Apical), Enterocyte (Apical) | All raloxifene glucuronides |

| MRP3 | Efflux | Hepatocyte (Basolateral), Enterocyte (Basolateral) | All raloxifene glucuronides |

In Vitro Transport Assays Using Vesicle and Cell Line Systems (e.g., Caco-2, HEK293 cells expressing specific transporters)

To elucidate the specific roles of these transporters, various in vitro models are employed. Human embryonic kidney 293 (HEK293) cells transfected to express a single transporter are a common tool to study the interaction of a compound with a specific transporter. For instance, studies using HEK293 cells expressing OATP1B1, OATP1B3, and OATP2B1 have demonstrated the concentration-dependent transport of raloxifene monoglucuronides, confirming their role in the uptake of these metabolites. nih.gov

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is another widely used model that mimics the intestinal epithelium and expresses a variety of transporters. nih.gov In studies with raloxifene in Caco-2 cells, it was observed that the efflux of its glucuronide conjugates was significantly decreased by inhibitors of MRPs, indicating the involvement of these transporters in intestinal efflux. nih.gov While a DrugBank entry for lasofoxifene indicates it is permeable in Caco-2 cells, specific data on the transport of its glucuronide metabolite in this system is not provided. drugbank.com

The following table presents findings from in vitro transport assays for raloxifene glucuronides, which can be considered indicative for Lasofoxifene β-D-glucuronide.

| In Vitro System | Transporter(s) Studied | Key Finding for Raloxifene Glucuronides |

| HEK293 cells | OATP1B1, OATP1B3, OATP2B1 | Demonstrated concentration-dependent uptake of raloxifene monoglucuronides. nih.gov |

| Caco-2 cells | MRPs | Inhibition of MRPs led to a significant decrease in the apical and basolateral efflux of raloxifene glucuronides. nih.gov |

Impact of Transporter Genetic Polymorphisms on Glucuronide Disposition in Relevant In Vitro or Animal Models

Genetic variations in transporter genes can lead to significant interindividual differences in drug disposition and response. Single nucleotide polymorphisms (SNPs) in genes encoding OATP and MRP transporters have been shown to alter their expression or function.

For raloxifene, a study in postmenopausal women found that the SLCO1B1 c.388A>G polymorphism was associated with significantly higher serum concentrations of raloxifene and its diglucuronide metabolite. nih.gov This suggests that genetic variants of OATP1B1 can play a crucial role in the pharmacokinetics of SERMs. nih.gov Similar effects have been noted for other drugs, such as tamoxifen (B1202), where genetic variability in SLCO1B1 was found to be involved in its metabolism. nih.gov

While direct studies on the impact of transporter polymorphisms on Lasofoxifene β-D-glucuronide disposition are not currently available, the findings for raloxifene strongly suggest that genetic variations in SLCO1B1 and potentially other transporter genes could significantly influence the pharmacokinetics of lasofoxifene and its glucuronide metabolite. Further research in relevant in vitro or animal models is necessary to confirm these potential effects for lasofoxifene.

Emerging Research Paradigms and Methodological Advancements for Glucuronide Metabolite Research

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Glucuronidation Research

Omics technologies provide a holistic view of the biological landscape related to drug metabolism. Metabolomics, the large-scale study of small molecules, and proteomics, the study of proteins, are particularly powerful in the context of glucuronidation.

Metabolomics can be employed to identify and quantify a wide array of metabolites, including glucuronide conjugates, in various biological matrices. In the case of lasofoxifene (B133805), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying its metabolites, including the prominent Lasofoxifene b-D-glucuronide (referred to as M7 in preclinical studies) nih.gov. Untargeted metabolomics approaches could further elucidate the broader metabolic impact of lasofoxifene administration and the disposition of its glucuronide, potentially uncovering novel metabolic pathways or interactions.

Proteomics offers a means to study the expression and activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. While specific proteomic studies on lasofoxifene glucuronidation are not extensively documented, this technology is crucial for understanding inter-individual variability in drug metabolism. Targeted quantitative proteomics can determine the absolute abundance of specific UGT isoforms in tissues like the liver, which is a primary site of lasofoxifene metabolism researchgate.net. This information is vital for predicting the extent of Lasofoxifene b-D-glucuronide formation in different individuals.

Detailed Research Findings: Preclinical studies in rats and monkeys have demonstrated that lasofoxifene undergoes extensive metabolism nih.gov. One of the primary metabolic pathways identified is the direct conjugation of the parent compound with glucuronic acid, leading to the formation of Lasofoxifene b-D-glucuronide nih.gov. This metabolite, along with the parent lasofoxifene, constitutes the major drug-related moieties found in circulation in these species nih.gov. In vitro studies using rat liver microsomes have further confirmed that the glucuronide conjugate of the parent compound is a major product nih.gov.

Table 1: Key Research Findings on Lasofoxifene Metabolism

| Finding | Methodology | Species/System | Reference |

|---|---|---|---|

| Lasofoxifene b-D-glucuronide (M7) is a major circulating metabolite. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Rats and Monkeys | nih.gov |

| Direct conjugation with glucuronic acid is a key metabolic pathway. | Metabolite identification from in vivo samples | Rats and Monkeys | nih.gov |

| Glucuronide conjugate of the parent compound is a major product. | In vitro incubation with liver microsomes | Rat | nih.gov |

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for Glucuronide Formation Prediction

Computational approaches, including in silico modeling and QSAR studies, are becoming indispensable for predicting the metabolic fate of drug candidates early in the development process. These models can predict which sites on a molecule are most likely to undergo glucuronidation.

For a molecule like lasofoxifene, QSAR models could be developed to correlate its structural features with its affinity for various UGT isoforms. While specific QSAR studies for lasofoxifene glucuronidation have not been published, general models for predicting UGT-mediated metabolism are continuously being refined. These models often use descriptors related to the electronic and steric properties of the molecule to predict the likelihood of glucuronidation at specific functional groups. Such predictive tools could have been used in the early development of lasofoxifene to anticipate its metabolic profile.

The development of these predictive models relies on high-quality data from a diverse set of compounds. As more data on the glucuronidation of SERMs and other structurally related compounds become available, the accuracy of QSAR models for predicting the formation of metabolites like Lasofoxifene b-D-glucuronide will undoubtedly improve.

Development of Microphysiological Systems (MPS) for Advanced Metabolic Research

Microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as powerful in vitro tools that more accurately mimic the complex environment of human organs compared to traditional cell cultures nih.govnih.gov. These systems, particularly liver MPS, can provide a more predictive model for studying drug metabolism, including glucuronidation nih.gov.

While there is no specific published research on the use of MPS to study the metabolism of lasofoxifene to its glucuronide, these systems hold great promise for this area of research. A liver MPS could be used to:

Investigate the kinetics of Lasofoxifene b-D-glucuronide formation in a human-relevant context.

Study the interplay between different liver cell types in the metabolism of lasofoxifene.

Assess potential drug-drug interactions that could affect the glucuronidation of lasofoxifene.

The long-term culture capabilities of MPS would also allow for the study of chronic exposure effects and the induction of metabolic enzymes, providing a more comprehensive understanding of lasofoxifene's disposition news-medical.net.

Future Trajectories in Understanding Metabolite-Mediated Biological Processes in Non-Clinical Contexts

Historically, glucuronidation has been viewed primarily as a detoxification pathway that facilitates the excretion of drugs and other xenobiotics. However, there is a growing recognition that glucuronide metabolites can themselves possess biological activity or influence biological processes.

Future research on Lasofoxifene b-D-glucuronide will likely focus on determining if it has any pharmacological or toxicological activity. It is known that the parent compound, lasofoxifene, is a potent SERM with high affinity for both estrogen receptor subtypes nih.gov. Investigating whether Lasofoxifene b-D-glucuronide retains any affinity for these receptors would be a critical area of future study.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in glucuronide studies?

- Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For time-dependent effects, mixed-effects models or repeated-measures ANOVA are recommended .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in lasofoxifene β-D-glucuronide assays?

Q. What are common pitfalls in interpreting lasofoxifene β-D-glucuronide’s therapeutic index?

- Answer : Avoid conflating plasma concentrations with tissue exposure; measure glucuronide levels in target organs (e.g., breast tissue). Differentiate between passive diffusion and transporter-mediated uptake (e.g., OATP1B1) using inhibitors like rifampicin .

Translational Research

Q. How can preclinical data on lasofoxifene β-D-glucuronide inform clinical trial design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。